Methyl [5-(9-iodononyl)thiophen-2-yl]acetate
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Overview
Description
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(9-iodononyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the 9-Iodononyl Chain: The 9-iodononyl chain can be introduced through a halogenation reaction, where a nonyl chain is iodinated using iodine and a suitable oxidizing agent.
Esterification: The final step involves the esterification of the thiophene derivative with methyl acetate under acidic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for halogenation and esterification can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Deiodinated thiophene derivatives
Substitution: Thiophene derivatives with various functional groups
Scientific Research Applications
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl [5-(9-iodononyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets . The ester group can undergo hydrolysis, releasing the active thiophene derivative .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl [5-(9-iodononyl)thiophen-2-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 9-iodononyl chain and the methyl acetate group differentiates it from other thiophene derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
89913-77-9 |
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Molecular Formula |
C16H25IO2S |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
methyl 2-[5-(9-iodononyl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C16H25IO2S/c1-19-16(18)13-15-11-10-14(20-15)9-7-5-3-2-4-6-8-12-17/h10-11H,2-9,12-13H2,1H3 |
InChI Key |
TUJQFOXTYMBSLS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)CCCCCCCCCI |
Origin of Product |
United States |
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